(r)-2-Hydroxy-2-methyl-hexanenitrile
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Overview
Description
®-2-Hydroxy-2-methylhexanenitrile is an organic compound with the molecular formula C7H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-2-methylhexanenitrile typically involves the reaction of a suitable aldehyde with a cyanide source in the presence of a chiral catalyst. One common method is the asymmetric Strecker synthesis, where an aldehyde reacts with hydrogen cyanide and ammonia or an amine in the presence of a chiral catalyst to produce the desired nitrile.
Industrial Production Methods: Industrial production of ®-2-Hydroxy-2-methylhexanenitrile may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and enantiomeric purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process.
Types of Reactions:
Oxidation: ®-2-Hydroxy-2-methylhexanenitrile can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: ®-2-Hydroxy-2-methylhexanenitrile is used as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in the production of enantiomerically pure substances.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: In the chemical industry, ®-2-Hydroxy-2-methylhexanenitrile is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-2-methylhexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (S)-2-Hydroxy-2-methylhexanenitrile
- 2-Hydroxy-2-methylbutanenitrile
- 2-Hydroxy-2-methylpentanenitrile
Comparison: ®-2-Hydroxy-2-methylhexanenitrile is unique due to its specific chiral configuration, which can result in different biological activities and reactivities compared to its enantiomer (S)-2-Hydroxy-2-methylhexanenitrile
Properties
CAS No. |
135415-89-3 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-methylhexanenitrile |
InChI |
InChI=1S/C7H13NO/c1-3-4-5-7(2,9)6-8/h9H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
CTRMPDFUGMJXKE-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@](C)(C#N)O |
SMILES |
CCCCC(C)(C#N)O |
Canonical SMILES |
CCCCC(C)(C#N)O |
Synonyms |
(R)-2-HYDROXY-2-METHYL-HEXANENITRILE |
Origin of Product |
United States |
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